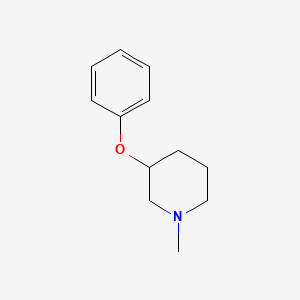

1-Methyl-3-phenoxypiperidine

Description

1-Methyl-3-phenoxypiperidine is a piperidine derivative characterized by a methyl group at the 1-position and a phenoxy substituent at the 3-position of the piperidine ring. Piperidine derivatives are widely studied for their bioactivity, including roles as central nervous system agents, enzyme inhibitors, and precursors for non-linear optical materials .

Properties

CAS No. |

100369-07-1 |

|---|---|

Molecular Formula |

C12H17NO |

Molecular Weight |

191.27 g/mol |

IUPAC Name |

1-methyl-3-phenoxypiperidine |

InChI |

InChI=1S/C12H17NO/c1-13-9-5-8-12(10-13)14-11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-10H2,1H3 |

InChI Key |

ZDRSBLWRKCVNAM-UHFFFAOYSA-N |

SMILES |

CN1CCCC(C1)OC2=CC=CC=C2 |

Canonical SMILES |

CN1CCCC(C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-Methyl-3-phenoxypiperidine and its analogs, based on evidence from diverse sources:

Key Comparative Insights:

Structural Modifications and Bioactivity: Electron-Withdrawing Groups: The 3-nitrophenyl substituent in introduces strong electron-withdrawing effects, stabilizing charge-transfer interactions critical for non-linear optical applications. Halogenation: The chlorophenyl group in enhances lipophilicity and metabolic stability, making it suitable for CNS-targeting pharmaceuticals. Polar Functional Groups: The carboxylic acid in significantly improves water solubility, contrasting with the hydrophobic 3-methylphenoxy derivatives in .

Synthetic Feasibility :

- Suzuki-Miyaura coupling (e.g., biphenyl derivatives in ) yields 76%–85% efficiency for fluorinated analogs, whereas longer alkyl chains (e.g., phenylpropyl in ) require multi-step protocols.

Safety and Handling :

- Hydrochloride salts (e.g., ) pose risks of respiratory irritation, necessitating PPE during handling . Neutral analogs like may exhibit lower acute toxicity.

Material Science Applications: Hydrogen-bonded networks in enable ferroelectric behavior, unlike the non-crystalline oily derivatives in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.